Nitazoxanide

Descripción general

Descripción

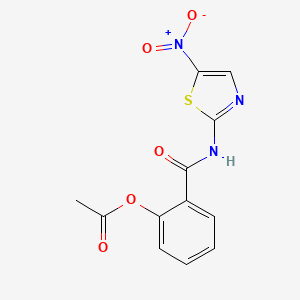

Nitazoxanida, también conocida por su nombre químico 2-acetiloxi-N-(5-nitro-2-tiazolyl)benzamida, es un derivado sintético de nitrotiazolyl-salicylamida. Es un agente antiparasitario y antiviral de amplio espectro utilizado para tratar diversas infecciones causadas por protozoos, helmintos, bacterias anaerobias, bacterias microaerófilas y virus . La nitazoxanida es particularmente efectiva contra las infecciones gastrointestinales, incluidas las causadas por Cryptosporidium parvum y Giardia lamblia .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de nitazoxanida implica la reacción del ácido acetilsalicílico con 2-amino-5-nitrotiazol en presencia de un agente condensante y un catalizador. La mezcla de reacción se enfría, filtra, se decapa, se seca, se concentra y se refina para obtener nitazoxanida . Los agentes condensantes utilizados pueden incluir N,N'-carbonildiimidazol, 2-(7-aza-1H-benzotriazol-1-il)-1,1,3,3-tetrametiluronium hexafluorofosfato y benzotriazol-1-il-oxi-tris(dimetilamino)fosfonio hexafluorofosfato. También se emplean catalizadores como 4-dimetilaminopiridina, 1-hidroxibenzotriazol y N-hidroxi-7-azabenzotriazol .

Métodos de producción industrial: Un proceso industrial mejorado para nitazoxanida involucra una síntesis de un solo recipiente a partir de 1,1-dimetoxi-N,N-dimetilmetanamina para preparar 5-nitrotiazol-2-amina. El producto final se purifica por precipitación y los intermediarios se confirman mediante técnicas espectroscópicas como la espectroscopia infrarroja por transformada de Fourier, la resonancia magnética nuclear y la espectrometría de masas de alta resolución .

Análisis De Reacciones Químicas

Hydrolysis

Hydrolysis is a significant degradation pathway for nitazoxanide, particularly under alkaline conditions .

-

Alkaline Hydrolysis: this compound is highly unstable in alkaline media, leading to rapid degradation. The process involves the hydrolysis of both the amide and ester linkages within the molecule. Initial degradation results in acetylsalicylic acid, salicylic acid, and 5-nitro-1,3-thiazol-2-amine. Further alkaline hydrolysis leads to the de-acetylation of acetylsalicylic acid, producing salicylic acid .

-

Acidic Hydrolysis: While less pronounced than alkaline hydrolysis, acidic conditions can also induce degradation. A study reported that a degradation product forms after degradation in 1.0 M HCl under reflux .

Photodegradation

Photodegradation of this compound can occur in aqueous solutions, facilitated by photocatalysts .

-

Photocatalytic Degradation: Crystalline bismuth (oxy)iodide heterostructures can mediate the photodegradation of this compound through hydrolysis, yielding acetylsalicylic acid and an aminonitrothiazole. Subsequent reactions include deacetylation and decarboxylation .

-

Role of Radicals: Photoexcited holes and hydroxyl radicals play a crucial role in the photocatalytic degradation process .

Reactions with Hydroxyl Radicals

This compound can react with hydroxyl radicals (

OH) in aqueous environments, leading to its degradation .

-

Reaction Mechanisms: The reaction proceeds through hydrogen atom transfer (HAT) from carbon or nitrogen atoms of this compound to the

OH radical and

OH addition to the carbon atoms of this compound . -

Thermodynamic Favorability: Reactions at specific sites (R1, R5, and R6) on the this compound molecule are thermodynamically favorable, with the R5 channel being the most kinetically favorable. This leads to the formation of tizoxanide (2-hydroxy-N-(5-nitro-2-thiazolyl)benzamide) as the major degradation product .

-

Half-Life: The half-life of this compound degradation by

OH radicals varies from 14 to 138 days, depending on the concentration of

OH radicals and temperature .

Degradation Products and Toxicity

The degradation of this compound results in several products, with varying levels of toxicity .

-

Tizoxanide: Tizoxanide, the deacetylated form of this compound, is a major degradation product and active metabolite . Studies indicate that tizoxanide can be more toxic than this compound under certain conditions .

-

Increased Cytotoxicity: The major degradation product of this compound has shown higher cytotoxicity at a concentration of 40 μg mL(-1) after 48 h of incubation, under tested conditions .

Stability Studies

Stability studies under various stress conditions reveal the degradation pathways and products of this compound .

-

Stress Conditions: this compound is subjected to thermal, acidic, alkaline, oxidative, and photolytic stress to identify and characterize degradation products .

-

Analytical Methods: Stability-indicating methods such as derivative spectrophotometry, chemometrics, and TLC-densitometry are used to quantify this compound in the presence of its degradation products .

Cocrystals and Degradation

-

Cocrystal Formation: this compound forms cocrystals with succinic acid and glutaric acid. These cocrystals are linked through supramolecular heterodimeric synthons .

-

Stability in Aqueous Solutions: this compound cocrystals decompose into physical phase mixtures when exposed to aqueous solutions simulating physiological gastrointestinal conditions .

Reaction Rate Constants

Reaction rate constants provide quantitative measures of the degradation kinetics of this compound .

-

With Hydroxyl Radicals: The reaction rate constant for this compound degradation by

OH radicals has been calculated using computational methods, with values around

. -

Temperature Dependence: The degradation rate is temperature-dependent, with half-lives varying from 14 to 138 days in the temperature range of 273.15-310 K .

These studies collectively emphasize the importance of considering degradation pathways and products in the formulation, storage, and environmental impact assessment of this compound.

Aplicaciones Científicas De Investigación

Antiparasitic Uses

Nitazoxanide is effective against various protozoan infections:

- Giardia lamblia : Used to treat giardiasis with demonstrated efficacy in clinical trials .

- Cryptosporidium parvum : Effective in treating cryptosporidiosis, especially in immunocompromised individuals .

- Helminths : Shows activity against soil-transmitted helminths like Trichuris trichiura and Ascaris lumbricoides, with high cure rates reported in clinical settings .

Antiviral Properties

This compound has been investigated for its antiviral effects:

- Influenza and Other Respiratory Viruses : Clinical studies suggest it may reduce the duration of symptoms in influenza and other viral infections, including coronaviruses .

- COVID-19 : Emerging research indicates potential benefits in managing symptoms associated with SARS-CoV-2 infection, with this compound showing activity against other coronaviruses in vitro .

Bacterial Infections

While primarily known for its antiparasitic and antiviral properties, this compound also exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum action makes it a candidate for further exploration in treating bacterial infections .

Drug Repositioning Potential

This compound's established safety profile and existing market presence make it a prime candidate for drug repositioning. Researchers are exploring its use in various conditions beyond its original indications:

- Cancer Treatment : Investigations are ongoing into its potential role as an adjunct therapy in certain cancers due to its ability to induce apoptosis in cancer cells .

- Inflammatory Diseases : Its anti-inflammatory properties are being studied, particularly in models of skin inflammation and other inflammatory conditions .

Case Studies and Clinical Trials

Several clinical trials have underscored the efficacy of this compound across different applications:

Mecanismo De Acción

La nitazoxanida ejerce sus efectos inhibiendo la transferencia de electrones dependiente de la enzima piruvato:ferredoxina oxidorreductasa, que es esencial para el metabolismo energético anaeróbico de los protozoos y las bacterias anaerobias . También modula la autofagia e inhibe la vía de señalización del complejo 1 diana de la rapamicina en mamíferos (mTORC1) . El metabolito activo, tizoxanida, es responsable de las actividades antiparasitarias y antivirales del fármaco .

Compuestos similares:

Tizoxanida: El metabolito activo de la nitazoxanida con propiedades antiparasitarias y antivirales similares.

Niclosamida: Un compuesto de salicylamida con actividad antiparasitaria de amplio espectro.

Metronidazol: Un agente antiprotozoario y antibacteriano utilizado para tratar infecciones similares.

Singularidad: La nitazoxanida es única debido a su actividad de amplio espectro contra una amplia gama de patógenos, incluidos protozoos, helmintos, bacterias anaerobias y virus . Su capacidad para modular la autofagia e inhibir la señalización de mTORC1 la distingue aún más de otros agentes antiparasitarios y antivirales .

Comparación Con Compuestos Similares

Tizoxanide: The active metabolite of Nitazoxanide with similar antiparasitic and antiviral properties.

Niclosamide: A salicylamide compound with broad-spectrum antiparasitic activity.

Metronidazole: An antiprotozoal and antibacterial agent used to treat similar infections.

Uniqueness: this compound is unique due to its broad-spectrum activity against a wide range of pathogens, including protozoa, helminths, anaerobic bacteria, and viruses . Its ability to modulate autophagy and inhibit mTORC1 signaling further distinguishes it from other antiparasitic and antiviral agents .

Actividad Biológica

Nitazoxanide (NTZ) is a nitrothiazole compound initially developed as an anti-parasitic agent, but its biological activity has expanded significantly, revealing a broad spectrum of antiviral and antimicrobial properties. This article delves into the mechanisms, efficacy, and clinical applications of this compound, supported by data tables and case studies.

This compound exerts its effects primarily through the inhibition of the enzyme pyruvate:ferredoxin oxidoreductase (PFOR) , which is crucial for anaerobic energy metabolism in protozoa and anaerobic bacteria. This inhibition disrupts energy production, leading to the death of susceptible organisms . Additionally, this compound has been shown to enhance the production of type I interferons in response to viral infections, contributing to its antiviral effects .

Antiviral Activity

This compound demonstrates potent activity against various viruses, including:

- Influenza viruses : Effective against multiple strains, including H1N1 and H3N2.

- Coronaviruses : In vitro studies indicate potential efficacy against SARS-CoV-2.

- Hepatitis viruses : Shows promise in treating chronic hepatitis B and C.

- Norovirus and Rotavirus : Clinical trials have explored its role in treating viral gastroenteritis.

Table 1: Summary of this compound's Antiviral Activity

| Virus Type | Efficacy | Reference |

|---|---|---|

| Influenza A/B | IC50 values < 10 µM | |

| SARS-CoV-2 | Significant viral load reduction | |

| Hepatitis B/C | Clinical improvement observed | |

| Norovirus | Reduced symptoms in trials |

Antimicrobial Activity

Beyond its antiviral properties, this compound also exhibits broad-spectrum antimicrobial activity. It is effective against various gram-positive and gram-negative bacteria, as well as several protozoa and helminths.

Table 2: Summary of this compound's Antimicrobial Activity

| Pathogen | Activity | Reference |

|---|---|---|

| Clostridium difficile | Comparable efficacy to metronidazole | |

| Helicobacter pylori | In vitro activity confirmed | |

| Protozoa (e.g., Giardia) | Effective treatment observed |

Clinical Studies

Clinical trials have provided insights into the efficacy of this compound across various conditions:

- COVID-19 : A study involving 392 patients with mild COVID-19 showed that treatment with this compound resulted in a 55% reduction in viral load compared to 45% in the placebo group. Notably, 29.9% of patients treated with this compound tested negative for SARS-CoV-2 after five days .

- Clostridium difficile Colitis : In a randomized trial comparing this compound to metronidazole, this compound demonstrated similar or superior efficacy in treating C. difficile infections .

- Rubella Virus : A case series involving seven patients with vaccine-derived rubella showed that one patient had significant clinical improvement following this compound treatment .

Table 3: Key Clinical Findings

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of nitazoxanide against parasitic and viral infections?

this compound disrupts pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms, blocking energy metabolism in parasites like Cryptosporidium and Giardia . It also exhibits broad antiviral activity by interfering with viral replication via host-directed mechanisms, such as modulating mitochondrial function and stimulating type I interferon responses . For experimental validation, researchers should use in vitro assays (e.g., PFOR activity inhibition in parasite lysates) and viral replication models (e.g., plaque reduction assays in cell cultures).

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is classified as acutely toxic (oral, dermal) and hazardous to aquatic environments . Mandatory precautions include:

- Use of PPE: Nitrile gloves, lab coats, and safety goggles.

- Ventilation: Conduct experiments in fume hoods to avoid inhalation of aerosols.

- Waste disposal: Segregate contaminated materials and follow EPA guidelines for hazardous waste .

- Emergency measures: Immediate rinsing with water for eye/skin contact and medical consultation for ingestion .

Q. How can researchers standardize in vitro and in vivo models for this compound efficacy testing?

- Parasitic infections : Use Cryptosporidium-infected HCT-8 cells for in vitro studies and neonatal mouse models for in vivo validation .

- Antiviral activity : Employ human airway epithelial cells infected with influenza or rotavirus, monitoring viral load via qRT-PCR .

- Dosage : Optimize dose-response curves (e.g., 0.5–10 µM in vitro; 100–200 mg/kg in mice) to align with pharmacokinetic data from clinical trials .

Advanced Research Questions

Q. How can conflicting efficacy data in clinical trials for cryptosporidiosis be resolved?

Discrepancies arise from patient age, immune status, and regional parasite strains. For example, trials in immunocompromised adults showed limited efficacy (≈30% resolution) compared to immunocompetent children (≈88% resolution) . Methodological solutions include:

- Stratifying trials by host factors (e.g., CD4+ counts in HIV patients).

- Incorporating genomic analysis of Cryptosporidium isolates to identify drug-resistant strains .

- Using adaptive trial designs to adjust dosing based on pharmacokinetic variability .

Q. What experimental strategies address this compound’s limited bioavailability in systemic infections?

Poor solubility and first-pass metabolism reduce plasma concentrations. Advanced approaches include:

- Nanoformulations : Encapsulation in liposomes or polymeric nanoparticles to enhance solubility and target tissues .

- Prodrugs : Synthesize derivatives (e.g., this compound phosphate) with improved absorption .

- Combination therapy : Pair with CYP450 inhibitors (e.g., cobicistat) to prolong half-life .

Q. How can researchers leverage bibliometric data to identify gaps in this compound research?

Bibliometric analyses reveal dominance by high-income countries (e.g., 45% of publications from the US and EU) and underrepresentation of studies from tropical regions . To address gaps:

- Prioritize trials in neglected tropical diseases (NTDs) like amebiasis in Latin America .

- Explore repurposing for non-infectious conditions (e.g., neuroprotection via autophagy modulation) using high-throughput screening .

- Collaborate with institutions in endemic regions to validate field efficacy .

Q. Methodological Challenges and Solutions

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to EC₅₀/IC₅₀ data .

- Mixed-effects models : Account for inter-individual variability in pharmacokinetic/pharmacodynamic (PK/PD) studies .

- Meta-analysis : Pool data from heterogeneous trials using random-effects models to assess overall efficacy .

Q. How should researchers design studies to evaluate this compound’s potential in non-infectious diseases (e.g., neurodegenerative disorders)?

- Preclinical models : Use transgenic mice (e.g., Alzheimer’s disease models) to test neuroprotection via autophagy pathways .

- Biomarkers : Measure tau phosphorylation or Aβ clearance in cerebrospinal fluid .

- Dosing : Conduct PK studies to confirm blood-brain barrier penetration .

Q. Data Reproducibility and Reporting Standards

Q. What criteria ensure reproducibility in this compound experiments?

- Detailed protocols : Specify solvent (e.g., DMSO concentration ≤0.1%), cell lines (ATCC-verified), and parasite strains .

- Raw data sharing : Deposit high-resolution microscopy (e.g., electron micrographs of parasite ultrastructure) in public repositories .

- Negative controls : Include untreated and vehicle-only groups to rule out solvent effects .

Q. How can researchers mitigate bias in clinical trials for this compound?

Propiedades

IUPAC Name |

[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O5S/c1-7(16)20-9-5-3-2-4-8(9)11(17)14-12-13-6-10(21-12)15(18)19/h2-6H,1H3,(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNQNVDNTFHQSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5033757 | |

| Record name | Nitazoxanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nitazoxanide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.55e-03 g/L | |

| Record name | Nitazoxanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00507 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitazoxanide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The most widely accepted mechanism of NTZ is believed to be the disruption of the energy metabolism in anaerobic microbes by inhibition of the pyruvate: ferredoxin/flavodoxin oxidoreductase (PFOR) cycle. In parasitic-protozoa, Nitazoxanide also induces lesions in the cell membranes and depolarizes the mitochondrial membrane while inhibiting quinone oxidoreductase NQO1, nitroreductase-1 and protein disulphide isomerase enzymes. In addition, this drug also inhibits the glutathione-S-transferase (a major detoxifying enzyme) and modulates the Avr-14 gene, encoding for the alpha-type subunit of glutamate-gated chloride ion channel present in nematodes. Aside from its well understood non-competitive inhibition of the PFOR in anaerobic bacteria, NTZ also demonstrates various other antibacterial mechanisms. It inhibits pyruvate dehydrogenase in E Coli, disrupts the membrane potential and pH homeostasis in the Mycobacterium tuberculosis, suppresses the chaperone/usher (CU) pathway of the gram-negative bacteria, and stimulates host macrophage autophagy in tuberculosis patients. NTZ also suppresses viral replication by inhibiting the maturation of the viral hemagglutinin and the viral transcription factor immediate early 2 (IE2) as well as by activating the eukaryotic translation initiation factor 2α (an antiviral intracellular protein). Lastly, NTZ exhibits an inhibitory effect on tumor cell progression by altering drug detoxification (glutathione-S-transferase P1), unfolded protein response, autophagy, anti-cytokines activity, and c-Myc inhibition. | |

| Record name | Nitazoxanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00507 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

55981-09-4 | |

| Record name | Nitazoxanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55981-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitazoxanide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055981094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitazoxanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00507 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NITAZOXANIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitazoxanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-[N-(5-nitrothiazol-2-yl)carbamoyl]phenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITAZOXANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SOA12P041N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitazoxanide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

202 °C | |

| Record name | Nitazoxanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00507 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitazoxanide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.